(E)-5-bromothiophene-3-carbaldehyde oxime
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Overview
Description
(E)-5-bromothiophene-3-carbaldehyde oxime is an organic compound that belongs to the class of oximes Oximes are characterized by the presence of a hydroxy-imine functional group, which is known for its diverse biological and pharmacological applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-bromothiophene-3-carbaldehyde oxime typically involves the reaction of 5-bromothiophene-3-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures to facilitate the formation of the oxime.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-5-bromothiophene-3-carbaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-5-bromothiophene-3-carbaldehyde oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-5-bromothiophene-3-carbaldehyde oxime largely depends on its specific application. In medicinal chemistry, for example, oximes are known to reactivate acetylcholinesterase, an enzyme inhibited by organophosphates. This reactivation occurs through the nucleophilic attack of the oxime on the phosphorylated enzyme, leading to the cleavage of the phosphate group and restoration of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
5-bromothiophene-3-carbaldehyde: The parent aldehyde compound without the oxime group.
Thiophene-3-carbaldehyde oxime: Similar structure but without the bromine substituent.
5-chlorothiophene-3-carbaldehyde oxime: Similar oxime compound with a chlorine substituent instead of bromine.
Uniqueness
(E)-5-bromothiophene-3-carbaldehyde oxime is unique due to the presence of both the bromine substituent and the oxime functional group. This combination imparts distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry.
Properties
CAS No. |
18791-96-3 |
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Molecular Formula |
C5H4BrNOS |
Molecular Weight |
206.06 g/mol |
IUPAC Name |
(NZ)-N-[(5-bromothiophen-3-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C5H4BrNOS/c6-5-1-4(2-7-8)3-9-5/h1-3,8H/b7-2- |
InChI Key |
WZEHQWLBOVYNNX-UQCOIBPSSA-N |
Isomeric SMILES |
C1=C(SC=C1/C=N\O)Br |
SMILES |
C1=C(SC=C1C=NO)Br |
Canonical SMILES |
C1=C(SC=C1C=NO)Br |
Origin of Product |
United States |
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